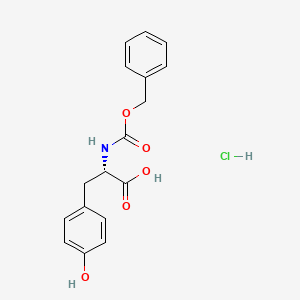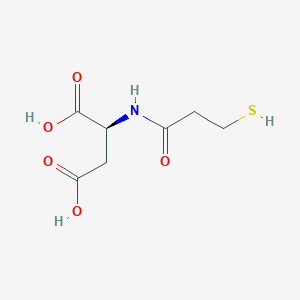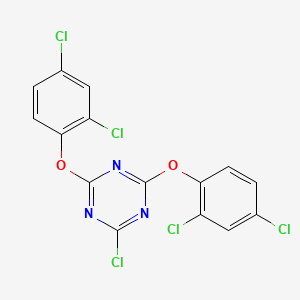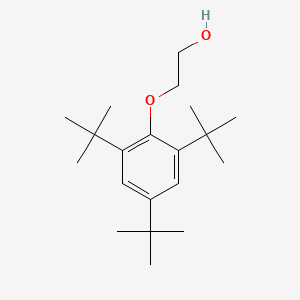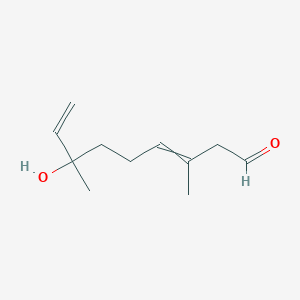
1,1-Dichloroethene;2-hydroxyethyl prop-2-enoate;methyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,1-Dichloroethene;2-hydroxyethyl prop-2-enoate;methyl prop-2-enoate” is a combination of three distinct chemical entities: 1,1-Dichloroethene, 2-hydroxyethyl prop-2-enoate, and methyl prop-2-enoate. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
1,1-Dichloroethene: 1,1-Dichloroethene is produced by the dehydrochlorination of 1,1,2-trichloroethane. This reaction is typically base-catalyzed, using either sodium hydroxide or calcium hydroxide at around 100°C . The reaction can be represented as: [ \text{Cl}_2\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{Cl}_2\text{C=CH}_2 + \text{NaCl} + \text{H}_2\text{O} ]
2-hydroxyethyl prop-2-enoate: 2-hydroxyethyl prop-2-enoate is synthesized through the addition reaction of acrylic acid and ethylene oxide in the presence of a catalyst and a polymerization inhibitor. The crude product is then degassed and distilled to obtain the final product .
Methyl prop-2-enoate: Methyl prop-2-enoate is typically produced by the esterification of acrylic acid with methanol under acid catalysis, such as sulfuric acid or p-toluenesulfonic acid . The reaction can be represented as: [ \text{CH}_2=\text{CHCOOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_2=\text{CHCOOCH}_3 + \text{H}_2\text{O} ]
Análisis De Reacciones Químicas
1,1-Dichloroethene: 1,1-Dichloroethene undergoes various chemical reactions, including polymerization to form polyvinylidene chloride, which is used in cling wrap . It can also undergo substitution reactions with nucleophiles.
2-hydroxyethyl prop-2-enoate: 2-hydroxyethyl prop-2-enoate can undergo polymerization reactions to form polymers used in coatings and adhesives . It can also react with other monomers to form copolymers.
Methyl prop-2-enoate: Methyl prop-2-enoate is a classic Michael acceptor and can undergo nucleophilic addition reactions . It can also polymerize to form polymethyl acrylate, used in various applications such as coatings and adhesives.
Aplicaciones Científicas De Investigación
1,1-Dichloroethene: 1,1-Dichloroethene is used primarily in the manufacture of polyvinylidene chloride polymers and copolymers, which are used in food wrap, carpet backing, and other applications . It is also used in semiconductor device fabrication for growing high-purity silicon dioxide films .
2-hydroxyethyl prop-2-enoate: 2-hydroxyethyl prop-2-enoate is used as a reactive diluent and crosslinking agent in radiation curing systems. It is also used as a resin crosslinking agent and a modifier for plastics and rubber .
Methyl prop-2-enoate: Methyl prop-2-enoate is used in the production of acrylate fibers, which are used in synthetic carpets . It is also a reagent in the synthesis of various pharmaceutical intermediates.
Mecanismo De Acción
1,1-Dichloroethene: 1,1-Dichloroethene exerts its effects primarily through its ability to polymerize and form polyvinylidene chloride. This polymerization process involves the formation of long chains of repeating units, which provide the material with its unique properties .
2-hydroxyethyl prop-2-enoate: 2-hydroxyethyl prop-2-enoate acts as a crosslinking agent, forming covalent bonds between polymer chains. This crosslinking enhances the mechanical properties and stability of the resulting materials .
Methyl prop-2-enoate: Methyl prop-2-enoate acts as a Michael acceptor, reacting with nucleophiles to form addition products. This reactivity is utilized in various synthetic applications, including the production of polymers and pharmaceutical intermediates .
Comparación Con Compuestos Similares
1,1-Dichloroethene: Similar compounds include vinyl chloride and 1,2-dichloroethane. 1,1-Dichloroethene is unique in its ability to form polyvinylidene chloride, which has distinct properties compared to polyvinyl chloride .
2-hydroxyethyl prop-2-enoate: Similar compounds include hydroxyethyl methacrylate and hydroxypropyl acrylate. 2-hydroxyethyl prop-2-enoate is unique in its balance of reactivity and stability, making it suitable for various applications .
Methyl prop-2-enoate: Similar compounds include ethyl acrylate and butyl acrylate. Methyl prop-2-enoate is unique in its reactivity and ability to form polymethyl acrylate, which has distinct properties compared to other acrylates .
Propiedades
Número CAS |
63744-63-8 |
|---|---|
Fórmula molecular |
C11H16Cl2O5 |
Peso molecular |
299.14 g/mol |
Nombre IUPAC |
1,1-dichloroethene;2-hydroxyethyl prop-2-enoate;methyl prop-2-enoate |
InChI |
InChI=1S/C5H8O3.C4H6O2.C2H2Cl2/c1-2-5(7)8-4-3-6;1-3-4(5)6-2;1-2(3)4/h2,6H,1,3-4H2;3H,1H2,2H3;1H2 |
Clave InChI |
HJVFHUPJXKAULW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C.C=CC(=O)OCCO.C=C(Cl)Cl |
Números CAS relacionados |
63744-63-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


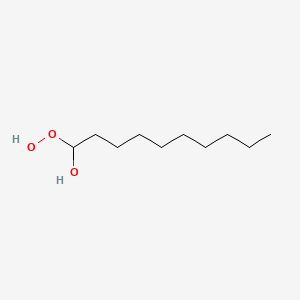

![(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate](/img/structure/B14490263.png)

![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
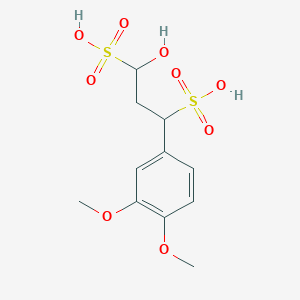
![[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid](/img/structure/B14490280.png)
![3,3'-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine)](/img/structure/B14490286.png)
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate](/img/structure/B14490294.png)
